molecular formula C8H10N2O2S B2355076 N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 874623-15-1

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2355076
CAS No.: 874623-15-1
M. Wt: 198.24
InChI Key: XAHVCILBDCZWKV-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of ethylamine with 4-formyl-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

The process is scaled up to meet industrial demands, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and formyl group allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHVCILBDCZWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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